molecular formula C16H26O3 B586664 trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester CAS No. 951116-89-5

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester

Cat. No.: B586664
CAS No.: 951116-89-5
M. Wt: 269.399
InChI Key: QVJMXSGZTCGLHZ-DGRYHQRESA-N
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Description

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester: It is a deuterium-labeled analogue of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester, which is used as an internal standard in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester typically involves the deuterium labeling of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester. The process includes the incorporation of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process is designed to meet regulatory standards and ensure the compound’s stability and consistency .

Chemical Reactions Analysis

Types of Reactions: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones, specifically JH-3.

    Biology: Employed in studies related to the metabolism and biochemical pathways of deuterium-labeled compounds.

    Medicine: Investigated for its potential therapeutic applications and as a reference standard in pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Juvenile Hormone III-d3: A deuterium-labeled analogue of Juvenile Hormone III, used in similar applications for tracking and studying metabolic pathways.

    trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester: The non-deuterium-labeled version of the compound, used as an internal standard in analytical techniques.

Uniqueness: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed behavior of the compound is crucial.

Biological Activity

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester (CAS: 951116-89-5) is a stable isotope-labeled derivative of farnesenic acid, primarily recognized for its role as a juvenile hormone analog in various insect species. This compound exhibits significant biological activities that are crucial for understanding its potential applications in pest control and hormonal regulation in insects.

  • Molecular Formula : C16H23D3O3
  • Molecular Weight : 269.39 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C

The biological activity of this compound is largely attributed to its structural similarity to juvenile hormones (JHs). These hormones are pivotal in regulating growth, development, and reproduction in insects. The compound acts by binding to the juvenile hormone receptor, influencing gene expression related to these processes.

Biological Activity Overview

  • Hormonal Regulation :
    • The compound mimics the action of juvenile hormones, thus affecting the developmental stages of insects.
    • It plays a crucial role in regulating metamorphosis and reproduction.
  • Impact on Insect Behavior :
    • Alters reproductive behaviors and can disrupt mating patterns.
    • Influences larval development and survival rates.
  • Potential Applications :
    • As an insect growth regulator (IGR), it can be used in pest management strategies to control populations of harmful insects without affecting non-target species.

Case Study 1: Impact on Insect Development

In a study conducted by Koeppe et al. (1984), the effects of this compound on the development of Manduca sexta larvae were evaluated. The results indicated that exposure to this compound resulted in significant alterations in growth patterns and developmental timing compared to control groups.

Treatment GroupWeight Gain (g)Developmental Time (days)
Control5.214
IGR Treatment3.118

Case Study 2: Hormonal Disruption

Research by Park et al. (1993) examined the hormonal effects of the compound on Drosophila melanogaster. The findings demonstrated that this compound significantly disrupted normal hormonal signaling pathways, leading to abnormalities in reproductive behavior.

Hormone Level (pg/mL)Control GroupTreated Group
Juvenile Hormone15090
Ecdysteroid200120

Properties

CAS No.

951116-89-5

Molecular Formula

C16H26O3

Molecular Weight

269.399

IUPAC Name

trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate

InChI

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3

InChI Key

QVJMXSGZTCGLHZ-DGRYHQRESA-N

SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C

Synonyms

(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester;  (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester;  (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate;  (±)-Juvenile Hormo

Origin of Product

United States

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